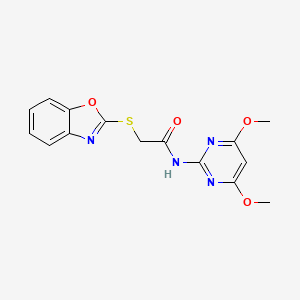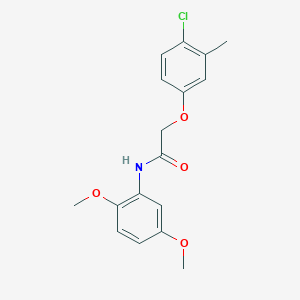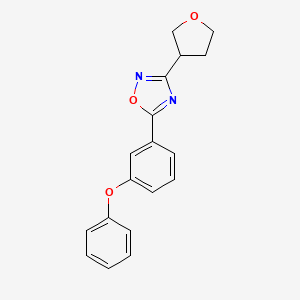![molecular formula C12H12N6S2 B5578304 5,5'-[1,3-phenylenebis(methylenethio)]bis-1H-1,2,4-triazole](/img/structure/B5578304.png)
5,5'-[1,3-phenylenebis(methylenethio)]bis-1H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of triazole derivatives often involves versatile templates that can undergo nucleophilic ring-opening followed by cyclization. For instance, the use of 4-Bis(methylthio)methylene-2-phenyloxazol-5-one as a template for synthesizing various 2-phenyl-3,4-substituted oxazoles showcases the methodology that could be adapted for synthesizing 5,5'-[1,3-phenylenebis(methylenethio)]bis-1H-1,2,4-triazole derivatives (Misra & Ila, 2010).
Molecular Structure Analysis
The molecular structure of triazole derivatives is crucial for understanding their reactivity and properties. Complexes of triazole with metals, such as ruthenium, have been synthesized and characterized, revealing bidentate coordination through the triazole nitrogen and sulfur or selenium atoms from phenylthio/seleno groups (Saleem et al., 2015). Such studies provide insight into the bonding and electronic distribution in triazole derivatives.
Chemical Reactions and Properties
Triazole derivatives undergo various chemical reactions, including nucleophilic ring opening, cyclization, and rearrangement. For example, 4-Bis(methylthio)methylene-2-phenyloxazol-5-one has been used to synthesize novel heterocyclic scaffolds through nucleophilic ring opening followed by cyclization (Amareshwar et al., 2011). These reactions are fundamental for the synthesis and modification of triazole compounds.
Physical Properties Analysis
The physical properties of triazole derivatives, such as absorption and luminescence, are influenced by their molecular structure. S-derivatives of triazoles have been synthesized and their optical properties analyzed, revealing the impact of molecular modifications on their photophysical behavior (Il’inykh et al., 2019).
Chemical Properties Analysis
The chemical properties of triazoles, including their reactivity towards different reagents and conditions, are critical for their application in synthesis and industry. The synthesis and characterization of triazolium salts have expanded the understanding of triazole chemistry, highlighting the versatility and reactivity of these compounds (Lawal & Bala, 2020).
Applications De Recherche Scientifique
Synthesis of Heterocycles
The compound has been utilized as a versatile template for synthesizing various heterocyclic scaffolds. For instance, it has been involved in the synthesis of novel oxazoles and imidazol-5-ones, demonstrating its utility in creating diverse chemical structures through nucleophilic ring-opening reactions and subsequent cyclization processes. This showcases the compound's role in expanding the chemical toolkit for synthetic chemistry and heterocycle development (Misra & Ila, 2010), (Amareshwar et al., 2011).
Antimicrobial Activities
Research has also explored the antimicrobial properties of triazole derivatives, including novel 1,4-bis(triazol-4-yl)benzene compounds. These studies have highlighted their potential as antimicrobial agents, indicating the broader implications of triazole-based compounds in addressing microbial resistance and infection control (Al‐Azmi & Mahmoud, 2020).
Corrosion Inhibition
The efficiency of triazole derivatives as corrosion inhibitors for metals in acidic media has been documented. Their ability to offer high inhibition efficiencies points to their importance in industrial applications, particularly in extending the lifespan of metal components by preventing corrosion (Lagrenée et al., 2002).
Anticancer Agents
Bis-triazole compounds have been synthesized and evaluated for their anticancer activity against a variety of cancer cell lines. This research underlines the potential therapeutic applications of triazole derivatives in oncology, suggesting their role in the development of new anticancer drugs (Holla et al., 2002).
Nanoparticle Synthesis
Triazole compounds have been used as ligands in the synthesis of metal complexes, which in turn have served as precursors for the preparation of metal nanoparticles. These nanoparticles have varied applications, including catalysis and materials science, illustrating the compound's versatility in nanotechnology (Bahemmat et al., 2015).
Propriétés
IUPAC Name |
5-[[3-(1H-1,2,4-triazol-5-ylsulfanylmethyl)phenyl]methylsulfanyl]-1H-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N6S2/c1-2-9(5-19-11-13-7-15-17-11)4-10(3-1)6-20-12-14-8-16-18-12/h1-4,7-8H,5-6H2,(H,13,15,17)(H,14,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMYGCQAECVINCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)CSC2=NC=NN2)CSC3=NC=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chlorobenzaldehyde O-(8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-ylmethyl)oxime](/img/structure/B5578238.png)
![2-{[1-(2-fluorophenyl)cyclopentyl]methyl}-2,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B5578243.png)
![{4-[3-(dimethylamino)benzoyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5578246.png)
![N-{3-[(3S*,4R*)-3-(acetylamino)-4-isopropyl-1-pyrrolidinyl]-3-oxopropyl}-4-methylbenzamide](/img/structure/B5578248.png)
![7-phenyl-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol](/img/structure/B5578264.png)
![N-[1-(2,4-difluorophenyl)ethyl]-3-isobutyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5578272.png)
![N-[(3S*,4R*)-4-isopropyl-1-(5-oxo-5-phenylpentanoyl)-3-pyrrolidinyl]acetamide](/img/structure/B5578273.png)
![3-[(4-ethyl-1-piperazinyl)methyl]-2,6-dimethyl-4-quinolinol](/img/structure/B5578277.png)
![1,6-dimethyl-3-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-4(1H)-quinolinone](/img/structure/B5578297.png)

![N-{2-[(benzylamino)carbonyl]phenyl}-2-fluorobenzamide](/img/structure/B5578322.png)


![7-allyl-6-(2,5-dimethyl-3-furyl)-N-[(5-methyl-2-furyl)methyl]-8-oxo-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5578344.png)